molecular formula C20H19N3O4S B2978454 5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034412-74-1

5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2978454
CAS No.: 2034412-74-1
M. Wt: 397.45
InChI Key: TWDNMUXLXHGZGM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with three nitrogen atoms (1,5,9-triazatricyclo), a benzenesulfonyl-propanoyl substituent, and a ketone group. Its structural uniqueness lies in the fusion of a sulfonyl aromatic moiety with a nitrogen-rich polycyclic system, which may confer distinct electronic and steric properties compared to simpler analogs.

Properties

IUPAC Name

5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19(10-13-28(26,27)15-6-2-1-3-7-15)22-12-9-17-16(14-22)20(25)23-11-5-4-8-18(23)21-17/h1-8,11H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDNMUXLXHGZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The benzenesulfonyl group is then introduced through a sulfonylation reaction, often using benzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzyme active sites, inhibiting their activity. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the enzyme and the specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Marine and Plant-Derived Sources

The compound shares structural motifs with bioactive heterocycles reported in marine actinomycetes and plant-derived biomolecules (). For example:

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradecene Benzenesulfonyl-propanoyl, ketone Not explicitly reported (in evidence)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one () Tetracyclic (dithia-aza) 4-Methoxyphenyl Antimicrobial, antitumor (inferred)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one () Tetracyclic (dithia-aza) 4-Hydroxyphenyl Antioxidant, enzyme inhibition

Key Observations :

  • Nitrogen vs.
  • Substituent Effects : The benzenesulfonyl group could increase metabolic stability and lipophilicity relative to the methoxy/hydroxyphenyl groups in analogues, altering pharmacokinetic profiles .
  • Bioactivity Gaps : While marine-derived dithia-aza compounds show antimicrobial and antitumor activities (), the target compound’s bioactivity remains uncharacterized in the provided evidence.

Research Findings and Knowledge Gaps

  • Bioactivity Potential: Marine actinomycete-derived compounds () and plant biomolecules () often exhibit antimicrobial or anticancer properties, suggesting the target compound may share similar mechanisms.
  • Structural Uniqueness : The benzenesulfonyl group distinguishes it from hydroxyl/methoxy-substituted analogues, possibly enhancing binding to sulfonyl-sensitive targets (e.g., kinases or proteases).

Biological Activity

The compound 5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and cardiovascular health. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Structure

The molecular structure of the compound features a triazatricyclo framework with a benzenesulfonyl group attached to a propanoyl moiety. The intricate arrangement of atoms suggests potential interactions with various biological targets.

Properties

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 378.43 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features may act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways. Specifically, benzenesulfonamide derivatives have shown promise as CK2 inhibitors, which can potentially halt tumor growth and proliferation.

Case Study: CK2 Inhibition

  • Study Design : A series of in vitro assays were conducted to evaluate the efficacy of benzenesulfonamide derivatives on cancer cell lines.
  • Results : The compound exhibited significant inhibition of CK2 activity, leading to reduced viability in cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 0.1 to 10 µM.
Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0.18582
16570
103040

Cardiovascular Effects

The cardiovascular implications of benzenesulfonamide derivatives have also been explored. Research indicates that these compounds can influence perfusion pressure and coronary resistance.

Experimental Findings

An isolated rat heart model was employed to assess the impact of the compound on perfusion pressure:

  • Control Group : Krebs-Henseleit solution only.
  • Treatment Groups : Various doses of benzenesulfonamide derivatives (0.001 nM).
GroupDose (nM)Perfusion Pressure (mmHg)
Control-75
Benzenesulfonamide0.00170
Compound 20.00168
Compound 30.00165

The mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Disruption of signaling pathways essential for cancer cell survival.
  • Modulation of Calcium Channels : Interaction with calcium channels may lead to alterations in vascular tone and perfusion pressure.

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